molecular formula C16H16BrN3O2 B4242950 5-bromo-N-[3-(butanoylamino)phenyl]pyridine-3-carboxamide

5-bromo-N-[3-(butanoylamino)phenyl]pyridine-3-carboxamide

Cat. No.: B4242950
M. Wt: 362.22 g/mol
InChI Key: ZBBOUMPMZMQVPD-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(butanoylamino)phenyl]pyridine-3-carboxamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom at the 5th position of the nicotinamide ring and a butyrylamino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(butanoylamino)phenyl]pyridine-3-carboxamide typically involves the following steps:

    Bromination: The starting material, nicotinamide, undergoes bromination to introduce a bromine atom at the 5th position.

    Amidation: The brominated nicotinamide is then reacted with 3-(butyrylamino)phenylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-(butanoylamino)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-N-[3-(butanoylamino)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(butanoylamino)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the butyrylamino group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-pyridinyl)nicotinamide
  • 5-bromo-N-(2-ethylphenyl)nicotinamide
  • 5-bromo-N-(2-ethoxyphenyl)nicotinamide

Uniqueness

5-bromo-N-[3-(butanoylamino)phenyl]pyridine-3-carboxamide is unique due to the presence of the butyrylamino group, which can impart specific properties and reactivity compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-N-[3-(butanoylamino)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c1-2-4-15(21)19-13-5-3-6-14(8-13)20-16(22)11-7-12(17)10-18-9-11/h3,5-10H,2,4H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBOUMPMZMQVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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